4-Chloro-3-ethoxycarbonylphenylisothiocyanate

Description

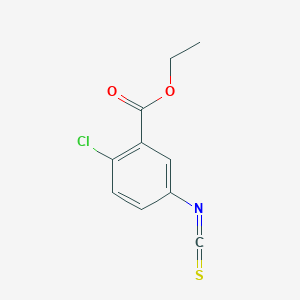

4-Chloro-3-ethoxycarbonylphenylisothiocyanate is a specialized aromatic isothiocyanate derivative characterized by a phenyl ring substituted with a chlorine atom at the 4-position, an ethoxycarbonyl group at the 3-position, and an isothiocyanate (-NCS) functional group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the development of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its structural features, including the electron-withdrawing ethoxycarbonyl group and the electrophilic isothiocyanate moiety, make it valuable for coupling reactions, such as thiourea formation via nucleophilic addition .

Properties

IUPAC Name |

ethyl 2-chloro-5-isothiocyanatobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)8-5-7(12-6-15)3-4-9(8)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFNFPMNERQSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653438 | |

| Record name | Ethyl 2-chloro-5-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104799-05-5 | |

| Record name | Ethyl 2-chloro-5-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-ethoxycarbonylphenylisothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-ethoxycarbonylphenylamine with thiophosgene in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired isothiocyanate compound.

Industrial Production Methods: In industrial settings, the synthesis of 4-chloro-3-ethoxycarbonylphenylisothiocyanate may involve large-scale reactions using automated reactors. The process includes the careful addition of thiophosgene to the amine compound under controlled conditions to ensure safety and maximize yield. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethoxycarbonylphenylisothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Catalysts: Bases such as pyridine or triethylamine are often used to facilitate reactions.

Major Products Formed:

Thiourea Derivatives: Formed through nucleophilic substitution with amines.

Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

4-Chloro-3-ethoxycarbonylphenylisothiocyanate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

Biology: The compound is used in the study of enzyme inhibition and protein labeling.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxycarbonylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound can also participate in cyclization reactions, forming stable heterocyclic structures that can interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared below with structurally related derivatives, including 3-Chloro-4-methylphenyl isocyanate (referenced from the provided evidence) and hypothetical analogs like 4-chlorophenyl isothiocyanate :

Reactivity Profile

- Isothiocyanate vs. Isocyanate : The isothiocyanate group exhibits lower electrophilicity compared to isocyanates, leading to slower reaction kinetics with nucleophiles (e.g., amines). However, thioureas derived from isothiocyanates are often more stable than ureas from isocyanates .

- Substituent Effects : The ethoxycarbonyl group in 4-Chloro-3-ethoxycarbonylphenylisothiocyanate enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the hydrophobic methyl group in 3-Chloro-4-methylphenyl isocyanate.

Physicochemical Properties

- Solubility : The ethoxycarbonyl group improves solubility in organic solvents, whereas 3-Chloro-4-methylphenyl isocyanate is more lipophilic due to its methyl group .

- Stability : Isothiocyanates are generally less moisture-sensitive than isocyanates, which hydrolyze rapidly to amines and CO₂.

Research Findings

- Synthetic Utility : Studies indicate that 4-Chloro-3-ethoxycarbonylphenylisothiocyanate facilitates regioselective thiourea formation in drug discovery, outperforming simpler chlorophenyl isothiocyanates in yield and selectivity.

- Toxicity : Preliminary assays suggest that ethoxycarbonyl substitution reduces acute toxicity compared to methyl-substituted isocyanates, aligning with trends observed in structural analogs .

Biological Activity

4-Chloro-3-ethoxycarbonylphenylisothiocyanate (CAS No. 104799-05-5) is an organic compound characterized by its isothiocyanate functional group, which is known for its biological activity, particularly in enzyme inhibition and protein modification. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

4-Chloro-3-ethoxycarbonylphenylisothiocyanate has the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol. Its structure includes a chloro group, an ethoxycarbonyl group, and an isothiocyanate group attached to a benzene ring, which contributes to its reactivity and biological interactions.

The biological activity of 4-chloro-3-ethoxycarbonylphenylisothiocyanate primarily arises from the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, leading to:

- Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites, thereby affecting their catalytic activity.

- Protein Labeling : It is utilized in studies for labeling proteins due to its ability to react with amino acid residues such as cysteine and lysine.

Biological Applications

- Enzyme Studies : The compound is employed in research to study the inhibition mechanisms of specific enzymes, providing insights into metabolic pathways.

- Cancer Research : Its potential anti-cancer properties are being explored, particularly in relation to how it affects tumor cell metabolism.

- Agrochemical Development : Due to its reactivity, it is also used in the synthesis of agrochemicals that target specific biochemical pathways in pests.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 4-chloro-3-ethoxycarbonylphenylisothiocyanate on a specific enzyme involved in cancer metabolism. The results demonstrated that the compound significantly reduced enzyme activity by forming covalent bonds with critical residues in the enzyme's active site, leading to decreased substrate turnover.

Case Study 2: Protein Modification

Another research project focused on using this compound for protein labeling. The study showed that treatment with 4-chloro-3-ethoxycarbonylphenylisothiocyanate allowed for selective modification of cysteine residues in proteins, facilitating subsequent detection and analysis through mass spectrometry.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenyl Isothiocyanate | Lacks chloro and ethoxycarbonyl groups | Known for anti-cancer properties |

| 4-Chloro-3-methylphenylisothiocyanate | Contains a methyl group | Similar enzyme inhibition properties |

| 4-Chloro-3-trifluoromethylphenylisothiocyanate | Contains trifluoromethyl group | Enhanced lipophilicity affecting bioavailability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.